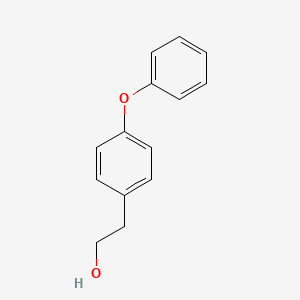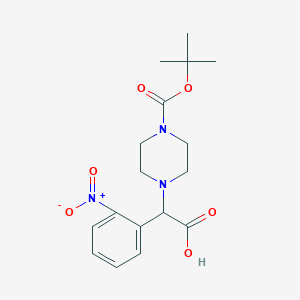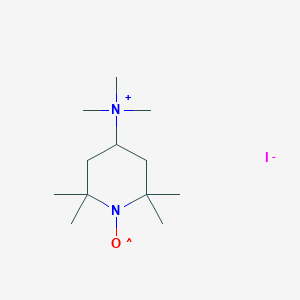
Diisopropyl-(2-chloroethyl)-phosphonate
描述
Diisopropyl-(2-chloroethyl)-phosphonate is an organophosphorus compound with significant applications in various fields, including organic synthesis and industrial chemistry. This compound is characterized by its unique structure, which includes a phosphonate group bonded to a 2-chloroethyl moiety and two isopropyl groups.
准备方法
Synthetic Routes and Reaction Conditions
Diisopropyl-(2-chloroethyl)-phosphonate can be synthesized through several methods. One common approach involves the reaction of diisopropyl phosphite with 2-chloroethanol in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the phosphonate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
Diisopropyl-(2-chloroethyl)-phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids or phosphonates with higher oxidation states.
Reduction Reactions: Reduction of the phosphonate group can lead to the formation of phosphines or phosphine oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used, often under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane complexes are employed, usually under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phosphonates with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include phosphonic acids or higher oxidation state phosphonates.
Reduction Reactions: Products include phosphines or phosphine oxides.
科学研究应用
Diisopropyl-(2-chloroethyl)-phosphonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of diisopropyl-(2-chloroethyl)-phosphonate involves its interaction with nucleophiles, leading to substitution reactions. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions. These interactions are crucial for its reactivity and applications in various fields.
相似化合物的比较
Similar Compounds
- Diethyl-(2-chloroethyl)-phosphonate
- Dimethyl-(2-chloroethyl)-phosphonate
- Diphenyl-(2-chloroethyl)-phosphonate
Uniqueness
Diisopropyl-(2-chloroethyl)-phosphonate is unique due to the presence of isopropyl groups, which influence its steric and electronic properties. This uniqueness affects its reactivity and makes it suitable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
2-[2-chloroethyl(propan-2-yloxy)phosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSODMVCOIWLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CCCl)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378689 | |
| Record name | Diisopropyl-(2-chloroethyl)-phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25131-74-2 | |
| Record name | Diisopropyl-(2-chloroethyl)-phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1608168.png)







